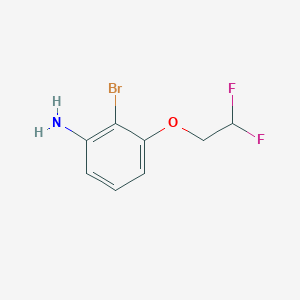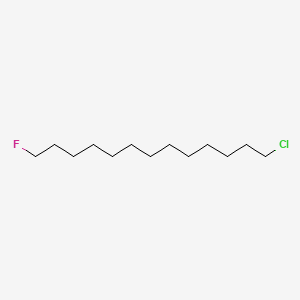
1-Chloro-13-fluorotridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-13-fluorotridecane is a long-chain, unsymmetrical molecule with the molecular formula C13H26ClF. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a tridecane backbone. It is primarily used in various chemical applications due to its unique properties.
Méthodes De Préparation
1-Chloro-13-fluorotridecane can be synthesized through several methods. One common synthetic route involves the coupling of 1,2-dichloroethane and tridecane. Another method includes the reaction of esterification with chloromethyl methyl ether in the presence of an acid catalyst . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-13-fluorotridecane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Applications De Recherche Scientifique
1-Chloro-13-fluorotridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-13-fluorotridecane exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various biological and chemical processes. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
1-Chloro-13-fluorotridecane can be compared with other similar compounds, such as:
- 1-Chloro-13-bromotridecane
- 1-Fluoro-13-chlorotridecane
- 1-Chloro-13-iodotridecane
These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different halogen atoms can significantly influence the compound’s behavior in various reactions and applications .
Propriétés
Numéro CAS |
334-75-8 |
|---|---|
Formule moléculaire |
C13H26ClF |
Poids moléculaire |
236.80 g/mol |
Nom IUPAC |
1-chloro-13-fluorotridecane |
InChI |
InChI=1S/C13H26ClF/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-13H2 |
Clé InChI |
UIOQBFNDVYPNLI-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCF)CCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


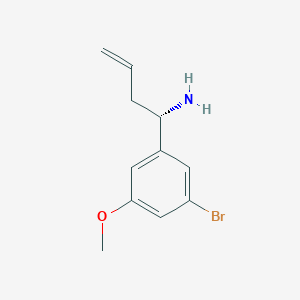
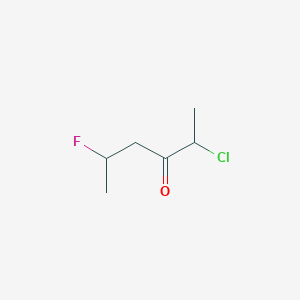
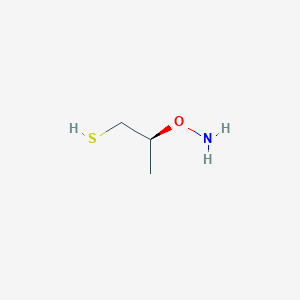
![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)



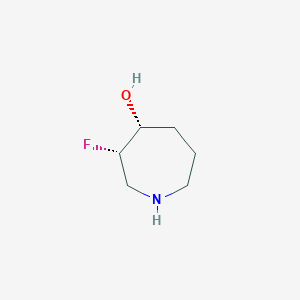

![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)
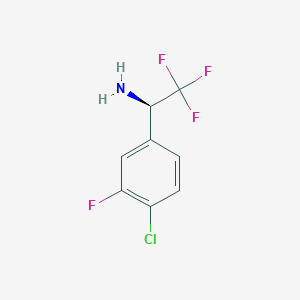
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
